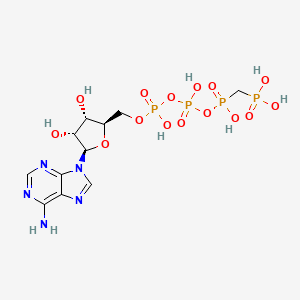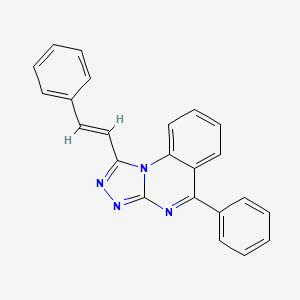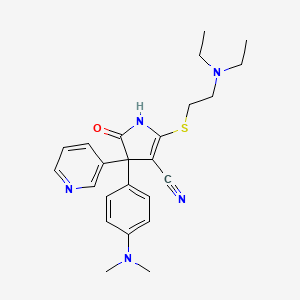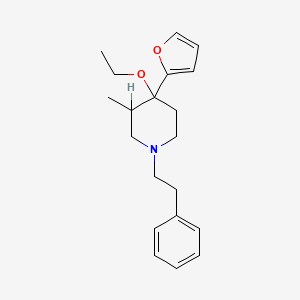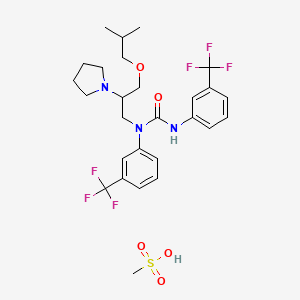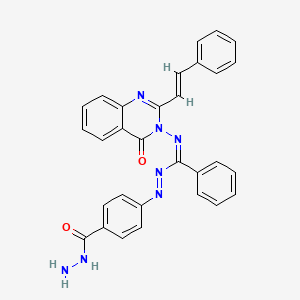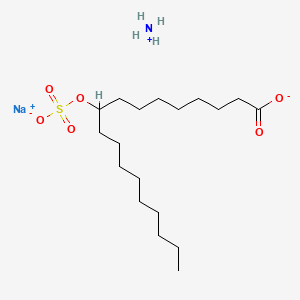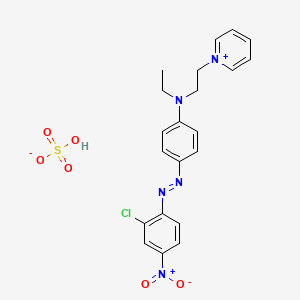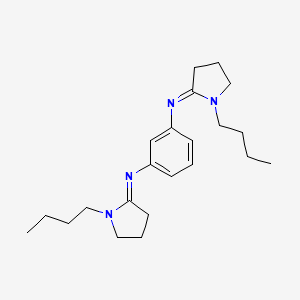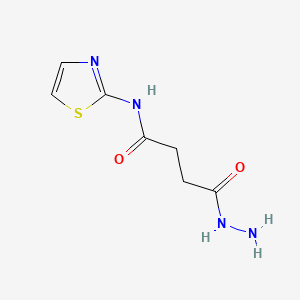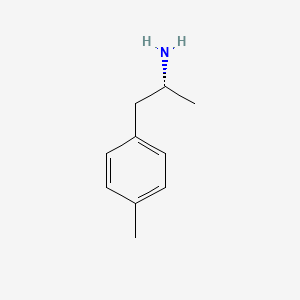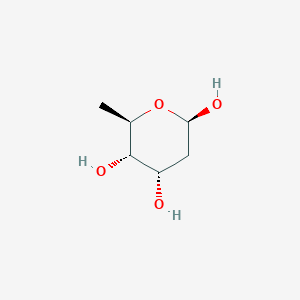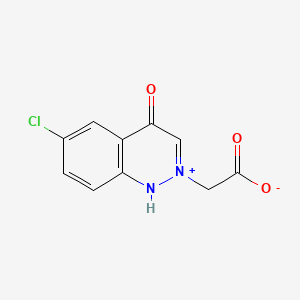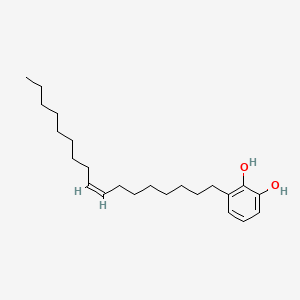
Heptadecenylcatechol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecenylcatechol is an organic compound with the molecular formula C23H38O2 It is a derivative of catechol, where a heptadecenyl group is substituted at one of the hydroxyl positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadecenylcatechol can be synthesized through several methods. One common approach involves the alkylation of catechol with heptadecenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the catechol, followed by the addition of the heptadecenyl halide to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Heptadecenylcatechol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.
Reduction: Reduction of this compound can lead to the formation of catechol derivatives with reduced functional groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Quinones
Reduction: Reduced catechol derivatives
Substitution: Alkylated or acylated catechol derivatives
Wissenschaftliche Forschungsanwendungen
Heptadecenylcatechol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: The compound’s antioxidant properties make it a candidate for the development of drugs aimed at reducing oxidative stress-related diseases.
Industry: this compound is used in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of heptadecenylcatechol involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl groups can participate in redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can modulate cellular signaling pathways and induce oxidative stress, which may contribute to its antimicrobial and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Heptadecenylcatechol can be compared with other catechol derivatives, such as:
3-Heptadecylcatechol: Similar in structure but with a saturated heptadecyl group instead of an unsaturated heptadecenyl group.
Catechol: The parent compound with two hydroxyl groups on a benzene ring.
Hydroquinone: A similar compound with hydroxyl groups in the para position on the benzene ring.
Uniqueness: Its unsaturated alkyl chain can participate in additional chemical reactions, providing opportunities for further functionalization and application .
Eigenschaften
CAS-Nummer |
54954-20-0 |
|---|---|
Molekularformel |
C23H38O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
3-[(Z)-heptadec-8-enyl]benzene-1,2-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h9-10,17,19-20,24-25H,2-8,11-16,18H2,1H3/b10-9- |
InChI-Schlüssel |
XOVWSFACOVXOLB-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


